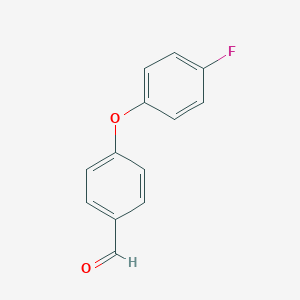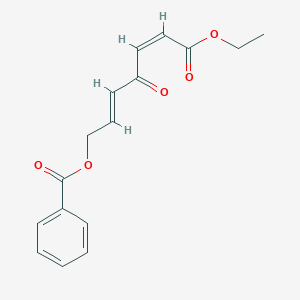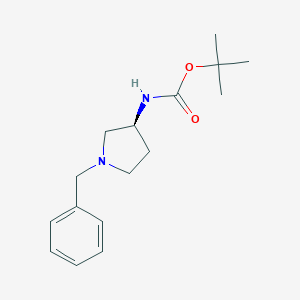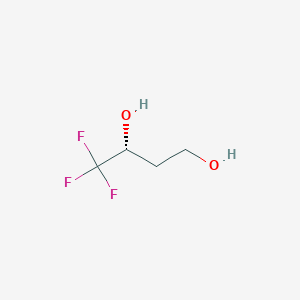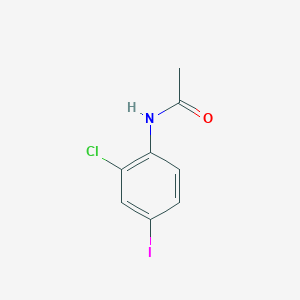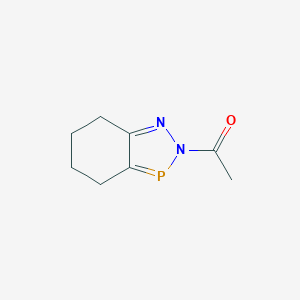
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine with an azide, followed by cyclization to form the desired heterocycle. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is typically carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
2-Acetyl-3,4,5,6-tetrahydropyridine: Similar in structure but lacks the phosphorus atom.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains a similar acetyl group but has a different ring structure.
Uniqueness
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
137152-49-9 |
|---|---|
分子式 |
C8H11N2OP |
分子量 |
182.16 g/mol |
IUPAC 名称 |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
InChI 键 |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
规范 SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
同义词 |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


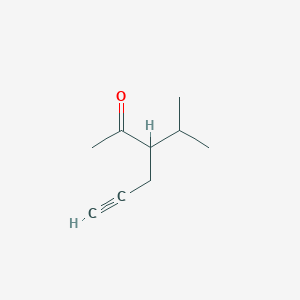
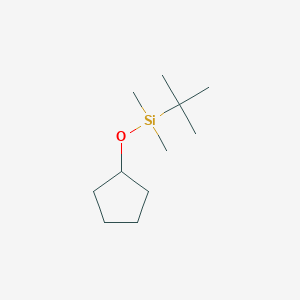
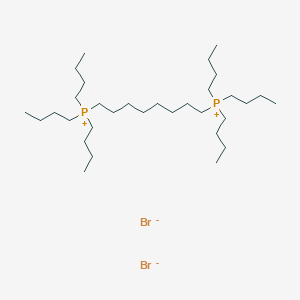
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
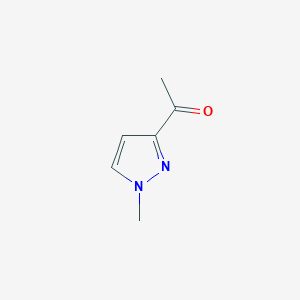
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
